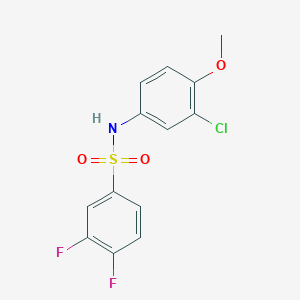![molecular formula C16H22N2O5 B5313604 diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)
diethyl 5-{[(propylamino)carbonyl]amino}isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate, also known as Diethyl PAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
The mechanism of action of diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. It has been shown to bind to the active site of enzymes, inhibiting their activity. diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has also been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to have neuroprotective effects and can cross the blood-brain barrier. diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has been shown to have anti-inflammatory effects and can modulate the immune response.
実験室実験の利点と制限
Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has several advantages for lab experiments, including its fluorescent properties, ability to cross the blood-brain barrier, and its ability to interact with proteins and enzymes. However, diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has limitations, including its potential toxicity, limited solubility, and instability under certain conditions.
将来の方向性
Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has several potential future directions, including the development of novel drugs for cancer and neurodegenerative diseases, the development of functional materials for biomedical applications, and the optimization of its synthesis method to improve yield and purity. Further studies are needed to fully understand the mechanism of action of diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI and its potential applications in various fields.
合成法
Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI can be synthesized using different methods, including the reaction of isophthalic acid with propylamine, followed by the reaction of the resulting product with diethyl oxalate. Another method involves the reaction of isophthaloyl chloride with propylamine, followed by the reaction of the resulting product with diethylamine. The synthesis of diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has been optimized to yield high purity and yield.
科学的研究の応用
Diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and materials science. In biomedical research, diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has been used as a fluorescent probe to detect protein-ligand interactions. It has also been used as a scaffold for the development of novel drugs. In drug delivery, diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has been used as a carrier for targeted drug delivery due to its ability to cross the blood-brain barrier. In materials science, diethyl 5-{[(propylamino)carbonyl]amino}isophthalate PAI has been used as a building block for the synthesis of functional materials.
特性
IUPAC Name |
diethyl 5-(propylcarbamoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-4-7-17-16(21)18-13-9-11(14(19)22-5-2)8-12(10-13)15(20)23-6-3/h8-10H,4-7H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFKJFVEDQUBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)
![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)

![2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)
![methyl 2-{2,4-dioxo-5-[2-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5313590.png)

![2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5313611.png)
![1-(4-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5313614.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5313618.png)
![6-[2-(5-chloro-2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5313623.png)
![5-{5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313627.png)